molecular formula C23H20O3 B340995 2-(3,4-dimethylphenyl)-2-oxoethyl biphenyl-2-carboxylate

2-(3,4-dimethylphenyl)-2-oxoethyl biphenyl-2-carboxylate

Cat. No.: B340995
M. Wt: 344.4 g/mol
InChI Key: ZIWCZDHQYBRYIW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core and a dimethylphenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride (LiAlH4).

    Catalysts: 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various ester derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-phenylbenzoate

InChI

InChI=1S/C23H20O3/c1-16-12-13-19(14-17(16)2)22(24)15-26-23(25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

ZIWCZDHQYBRYIW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C

Origin of Product

United States

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